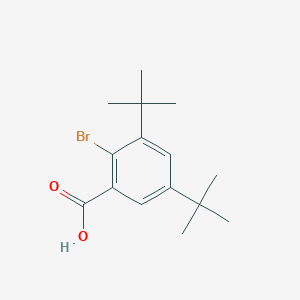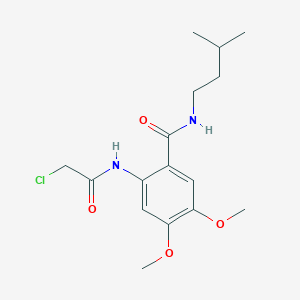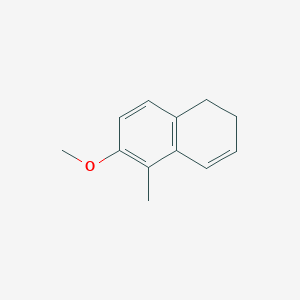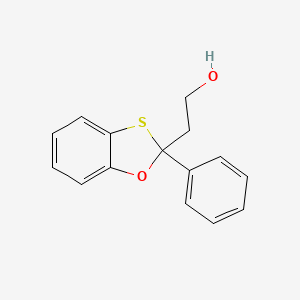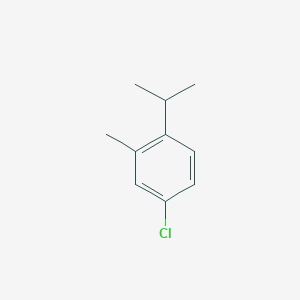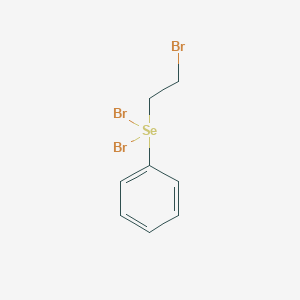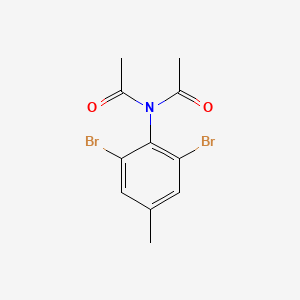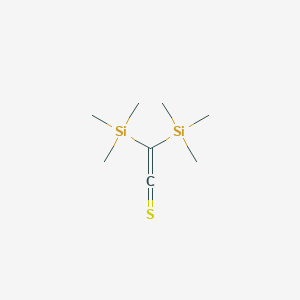
Ethenethione, bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenethione, bis(trimethylsilyl)- is an organosilicon compound with the molecular formula C8H18SSi2. This compound is characterized by the presence of two trimethylsilyl groups attached to an ethenethione core. It is a colorless liquid that is soluble in organic solvents and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenethione, bis(trimethylsilyl)- can be synthesized through the reaction of ethenethione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a trimethylsilyl ether intermediate, which is then converted to the final product.
Industrial Production Methods
In an industrial setting, the production of ethenethione, bis(trimethylsilyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenethione, bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethenethione derivatives.
Applications De Recherche Scientifique
Ethenethione, bis(trimethylsilyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethenethione, bis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted reactions. Additionally, it can participate in radical reactions, where the trimethylsilyl groups stabilize reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metal bis(trimethylsilyl)amides: Coordination complexes with similar trimethylsilyl groups.
Titanocene bis(trimethylsilyl)acetylene: An organometallic compound with trimethylsilyl groups.
Uniqueness
Ethenethione, bis(trimethylsilyl)- is unique due to its specific ethenethione core and the presence of two trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
62827-97-8 |
|---|---|
Formule moléculaire |
C8H18SSi2 |
Poids moléculaire |
202.47 g/mol |
InChI |
InChI=1S/C8H18SSi2/c1-10(2,3)8(7-9)11(4,5)6/h1-6H3 |
Clé InChI |
DWLGVDALKWUQSW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C=S)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


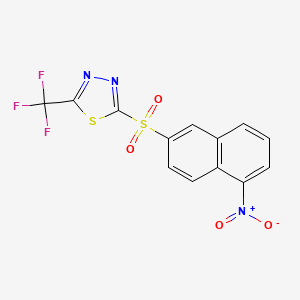
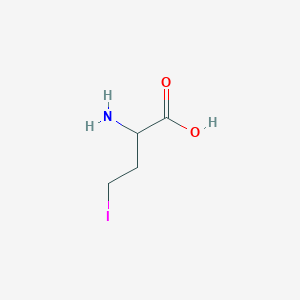
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
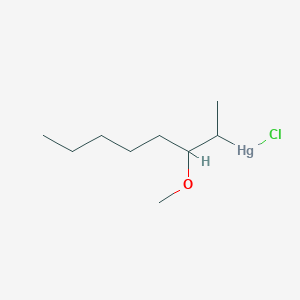
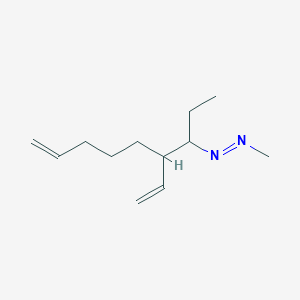

![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
